ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with an oxazole-carboxamido-benzamido moiety and an ethyl ester group. The compound’s crystallographic and electronic properties are critical for understanding its reactivity and interactions. Structural determination of such molecules typically employs X-ray crystallography tools like SHELXL for refinement and WinGX for data processing . Hydrogen-bonding patterns, analyzed via graph set theory , further elucidate its supramolecular assembly.
Properties
IUPAC Name |
ethyl 2-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-28-18(27)12-8-9-14-15(12)22-20(30-14)24-17(26)13-10-29-19(21-13)23-16(25)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBGQFLZLELOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzamide derivative, with an appropriate carboxylic acid or ester under dehydrating conditions.
Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The oxazole and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated oxazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects involves:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Biological Activity
Ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a subject of interest in various research domains, particularly in drug development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a thiazole derivative, characterized by its fused thiazole and cyclopentane rings. The molecular formula is with a molecular weight of 414.5 g/mol. Key structural properties include:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S |
| Molecular Weight | 414.5 g/mol |
| InChI Key | XIPKGCLKJGSHKE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that yield the desired compound with high purity. Techniques such as continuous flow reactors and high-throughput screening are employed to optimize the synthesis process for industrial applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The thiazole moiety is known for its role in pharmacological applications due to its capacity to form hydrogen bonds and engage in π-π stacking interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Modulation : It can act on various receptors, potentially influencing cell signaling pathways related to cell growth and differentiation.
Biological Activity and Case Studies
Research indicates that derivatives of thiazole compounds exhibit a range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can enhance Oct3/4 expression in pluripotent cells, which is crucial for stem cell research and regenerative medicine .
Notable Case Studies:
- Antitumor Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involved the modulation of apoptotic factors such as caspases.
- Antimicrobial Effects : Another study highlighted the effectiveness of thiazole compounds against various bacterial strains, suggesting their potential use as antibiotics.
- Stem Cell Research : Compounds similar to this compound have been shown to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs), which holds promise for regenerative therapies .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can they be methodologically addressed?
- Answer : Synthesis challenges include controlling reaction conditions (temperature, solvent polarity, catalyst selection) for multi-step reactions and ensuring high purity. For example, highlights the need for precise temperature control during amide coupling steps to avoid side reactions. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediate purity . Statistical design of experiments (DoE), as noted in , can optimize reaction parameters (e.g., solvent ratios, reflux times) to maximize yield and reduce trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural complexity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the thiazole, oxazole, and cyclopentane ring systems. For instance, H and C NMR can resolve overlapping signals from the benzamido and ester groups. Mass spectrometry (MS) validates the molecular weight (e.g., ~403.48 g/mol as inferred from ), while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N-H) .
Q. How can researchers address solubility limitations during biological assays?
- Answer : Solubility in polar solvents (e.g., DMSO or ethanol-water mixtures) can be improved using co-solvents or surfactants. emphasizes experimental studies to determine optimal solvent systems, while suggests micellar encapsulation for in vitro assays. Pre-formulation studies, including pH-solubility profiling, are recommended to enhance bioavailability .
Advanced Research Questions
Q. What computational strategies can predict this compound’s interaction with biological targets like kinases or GPCRs?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets such as kinases, leveraging the compound’s thiazole-oxazole scaffold for π-π stacking and hydrogen bonding. highlights the integration of quantum chemical calculations (e.g., DFT) to predict electronic properties influencing receptor interactions. Machine learning models trained on structurally similar compounds () can prioritize high-probability targets .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Answer : Meta-analysis of structure-activity relationship (SAR) studies is critical. For example, compares analogs like ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate, showing that substituent position (e.g., para vs. meta) drastically alters kinase inhibition. Dose-response curves and off-target profiling (e.g., via kinome-wide screening) can clarify selectivity .
Q. What experimental designs are optimal for elucidating the compound’s metabolic stability?
- Answer : Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to quantify metabolite formation. suggests coupling these with computational metabolite prediction tools (e.g., GLORYx) to identify vulnerable sites (e.g., ester hydrolysis). Isotopic labeling (e.g., C-tracing) can track degradation pathways in vivo .
Methodological Recommendations
- Contradiction Resolution : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Reaction Design : Implement ICReDD’s computational-experimental feedback loop () to accelerate reaction optimization .
- Data Reproducibility : Adopt standardized protocols for solubility and stability testing (e.g., NIH Assay Guidance Manual) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
